Cas no 87753-08-0 (2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol)
2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 4H-CYCLOPENTAPYRIMIDIN-4-ONE, 1,5,6,7-TETRAHYDRO-2-PHENYL-
- 2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
- AKOS010640304
- 2-phenyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- 2-phenyl-3,5,6,7-tetrahydro-4H-cyclopentapyrimidin-4-one
- 87753-08-0
- SCHEMBL4805235
- 2-phenyl-5H,6H,7H-cyclopenta(d)pyrimidin-4-ol
- CCG-201558
- 980-949-3
- 2-Phenyl-6,7-dihydro-5H-cyclopentapyrimidin-4-ol
- Z813019964
- AKOS025158521
- G53954
- EN300-254676
- 2-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- AGQQOLIHSSZYLE-UHFFFAOYSA-N
- SCHEMBL9070566
- DB-147068
- CS-0242744
- 2-phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one
- 1,5,6,7-Tetrahydro-2-phenyl-4H-cyclopentapyrimidin-4-one
- 2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol
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- MDL: MFCD14653748
- Inchi: 1S/C13H12N2O/c16-13-10-7-4-8-11(10)14-12(15-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15,16)
- InChI Key: AGQQOLIHSSZYLE-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=NC(=O)C2CCCC=2N1
Computed Properties
- Exact Mass: 212.094963011Da
- Monoisotopic Mass: 212.094963011Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 41.5Ų
2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322803-25mg |
2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
87753-08-0 | 25mg |
$ 70.00 | 2022-06-02 | ||
| TRC | P322803-50mg |
2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
87753-08-0 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | P322803-250mg |
2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
87753-08-0 | 250mg |
$ 365.00 | 2022-06-02 | ||
| Enamine | EN300-254676-1g |
2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
87753-08-0 | 95% | 1g |
$528.0 | 2023-09-14 | |
| Enamine | EN300-254676-5g |
2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
87753-08-0 | 95% | 5g |
$1530.0 | 2023-09-14 | |
| Enamine | EN300-254676-10g |
2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
87753-08-0 | 95% | 10g |
$2269.0 | 2023-09-14 | |
| Enamine | EN300-254676-0.05g |
2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
87753-08-0 | 95% | 0.05g |
$101.0 | 2024-06-19 | |
| Enamine | EN300-254676-0.1g |
2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
87753-08-0 | 95% | 0.1g |
$152.0 | 2024-06-19 | |
| Enamine | EN300-254676-0.25g |
2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
87753-08-0 | 95% | 0.25g |
$216.0 | 2024-06-19 | |
| Enamine | EN300-254676-0.5g |
2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
87753-08-0 | 95% | 0.5g |
$407.0 | 2024-06-19 |
2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol
Recent Advances in the Study of 2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol (CAS: 87753-08-0)
The compound 2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol (CAS: 87753-08-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is structurally unique, featuring a fused cyclopentadiene and pyrimidine ring system, which has been explored for its pharmacological properties. Recent studies have focused on its synthesis, biological activity, and potential as a lead compound in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol exhibits potent inhibitory activity against a range of kinase targets, particularly those involved in inflammatory pathways. The researchers utilized a combination of molecular docking and enzymatic assays to elucidate the binding interactions, revealing a high affinity for the ATP-binding site of specific kinases. These findings suggest its potential as a scaffold for developing anti-inflammatory agents.
Further investigations into the compound's mechanism of action were conducted by a team at the University of Cambridge, who reported in ACS Chemical Biology that 2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol modulates cellular signaling pathways associated with apoptosis and proliferation. The study employed CRISPR-Cas9 gene editing to validate the compound's selectivity, highlighting its minimal off-target effects—a critical advantage for therapeutic development.
In addition to its kinase inhibition properties, recent work has explored the compound's potential in oncology. A preprint from the BioRxiv repository (2024) described its efficacy in suppressing tumor growth in xenograft models of breast cancer, with a notable reduction in metastasis. The researchers attributed this effect to the compound's dual action on both cell cycle arrest and angiogenesis inhibition.
From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of 2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol. A 2023 Organic Letters publication detailed a novel one-pot synthesis method using palladium-catalyzed cross-coupling, which significantly improved scalability for industrial applications. This methodological breakthrough addresses previous challenges in large-scale production.
Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate moderate bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Collaborative efforts between academia and pharmaceutical companies are underway to advance this molecule into preclinical trials, with a focus on structure-activity relationship (SAR) studies to enhance its therapeutic index.
In summary, 2-phenyl-5H,6H,7H-cyclopentadpyrimidin-4-ol (CAS: 87753-08-0) represents a versatile scaffold with demonstrated activity across multiple therapeutic areas. Its recent progress in target validation, synthetic accessibility, and preclinical efficacy positions it as a compelling candidate for further drug development. Future research directions may include combinatorial chemistry approaches to expand its chemical space and biomarker studies to identify responsive patient populations.
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